3-(3-Chloro-4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one
Description
This compound is a substituted imidazolidinone featuring a 3-chloro-4-methoxyphenyl group at position 3 and a thiophen-2-ylmethylidene moiety at position 5. Imidazolidinones are known for diverse pharmacological applications, including antitumor and anti-inflammatory properties, often modulated by substituent electronic and steric profiles .
Properties
IUPAC Name |
(5E)-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S2/c1-20-13-5-4-9(7-11(13)16)18-14(19)12(17-15(18)21)8-10-3-2-6-22-10/h2-8H,1H3,(H,17,21)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXQLKGEYLCUQG-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CS3)NC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/NC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Chloro-4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H11ClN2O2S2
- Molecular Weight : 350.843 g/mol
- CAS Number : 568543-66-8
- Purity : 95%
Structural Characteristics
The compound features a complex structure that includes a chloro-substituted methoxyphenyl group, a thiophenyl group, and an imidazolidinone core. The presence of sulfur atoms in the structure is significant for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth at certain concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. In vitro studies revealed that it induces apoptosis in human cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.
Enzyme Inhibition
Preliminary data suggest that this compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it has been identified as a potential inhibitor of protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways associated with cancer and other diseases.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited an IC50 value of 3.00 µM against Staphylococcus aureus, indicating strong antibacterial activity.
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Findings : The compound induced apoptosis with an IC50 value of 15 µM after 48 hours of treatment, suggesting significant anticancer potential.
-
Enzyme Inhibition Study :
- Objective : To determine the inhibitory effects on PTPs.
- Findings : The compound demonstrated competitive inhibition with a Ki value indicating strong binding affinity to the target enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to apoptosis.
- Inhibition of Key Signaling Pathways : By inhibiting PTPs, it disrupts signaling pathways that promote cell survival and proliferation.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, preventing further division of cancer cells.
Data Summary Table
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Antimicrobial | 3.00 | Staphylococcus aureus |
| Anticancer (Breast) | 15 | Breast cancer cell lines |
| Enzyme Inhibition (PTPs) | Competitive | Protein Tyrosine Phosphatases |
Comparison with Similar Compounds
Substituent Analysis
The table below compares key structural features and synthetic routes of the target compound with similar imidazolidinone derivatives:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-MeO group (electron-donating) contrasts with 4a’s 2,6-diCl-phenyl (electron-withdrawing), which may alter reactivity and biological target affinity .
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., ) offers faster reaction times (~20–60 minutes) compared to traditional reflux (12+ hours), suggesting scalability advantages for the target compound .
Crystallographic and Analytical Insights
- Structural Confirmation: Tools like SHELX and WinGX () are widely used for imidazolidinone crystal structure determination, ensuring accurate bond-length and angle data .
- Hydrogen Bonding : The thioxo group participates in hydrogen-bonding networks (e.g., N–H···S interactions), influencing crystal packing and stability .
Q & A
Q. What synthetic methodologies are optimal for preparing this compound, and how can regioselectivity be controlled?
The compound can be synthesized via cyclocondensation reactions involving thiosemicarbazides, chloroacetic acid, and aromatic aldehydes. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and a substituted oxo-compound in a DMF/acetic acid mixture (1:2 v/v) for 2 hours yields structurally related thiazolidinones . Regioselectivity is influenced by electron-donating/withdrawing substituents on the aromatic aldehyde. Computational tools (e.g., DFT) can predict reactive sites, while NMR spectroscopy (e.g., H and C) confirms regiochemical outcomes by identifying characteristic shifts for imine protons (~8.5–9.5 ppm) and thione carbons (~180 ppm) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Spectroscopy :
- IR : Confirm the thione (C=S) stretch at ~1200–1250 cm and carbonyl (C=O) at ~1650–1750 cm.
- NMR : H NMR identifies aromatic protons (6.5–8.5 ppm) and methoxy groups (~3.8 ppm). C NMR resolves imidazolidinone carbons (C=O at ~170 ppm, C=S at ~125 ppm) .
Q. What safety protocols are essential for handling this compound?
- Storage : In airtight containers under inert gas (N/Ar), away from oxidizers and heat sources.
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Spill Management : Absorb with inert material (vermiculite), neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design bioactivity assays targeting protozoan parasites (e.g., Leishmania)?
- In vitro testing : Use promastigote/amastigote cultures (e.g., L. donovani) with EC determination via MTT assays. Compare with reference drugs (e.g., amphotericin B).
- Mechanistic studies : Perform molecular docking (AutoDock Vina) against validated targets like trypanothione reductase (PDB: 2VOB) or hemoglobin subunits (as seen in related thiazolidinones) .
- SAR analysis : Modify the thiophene or methoxyphenyl groups to evaluate substituent effects on potency .
Q. What strategies resolve crystallographic disorder in the compound’s X-ray structure?
- Refinement : Use SHELXL’s PART instruction to model disorder with split atoms. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry.
- Validation : Check ADPs (anisotropic displacement parameters) and residual density maps (<0.5 eÅ).
- Hydrogen bonding : Identify intramolecular interactions (e.g., N–H⋯N/S) that stabilize conformation, reducing disorder artifacts .
Q. How should contradictory bioactivity data across studies be reconciled?
- Experimental variables : Compare assay conditions (e.g., solvent polarity, incubation time, cell lines). For example, DMSO concentrations >1% may inhibit parasite growth, skewing results .
- Structural analogs : Analyze substituent effects; e.g., electron-withdrawing groups on the phenyl ring enhance anti-leishmanial activity in thiophene-fused analogs .
- Statistical tools : Use multivariate analysis (PCA) to isolate variables contributing to discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
